

Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

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Compound of Interest

Compound Name: AZD-8055

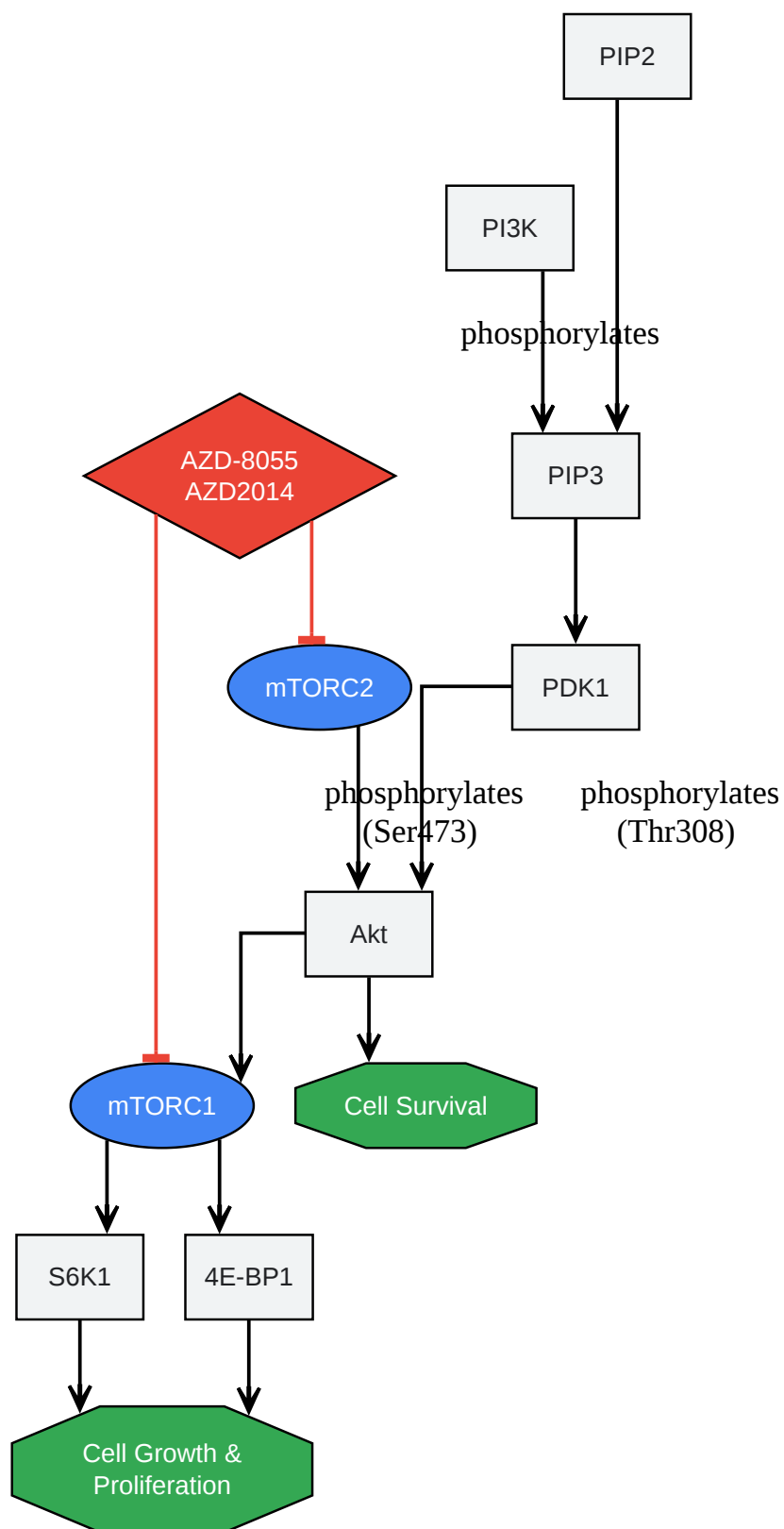
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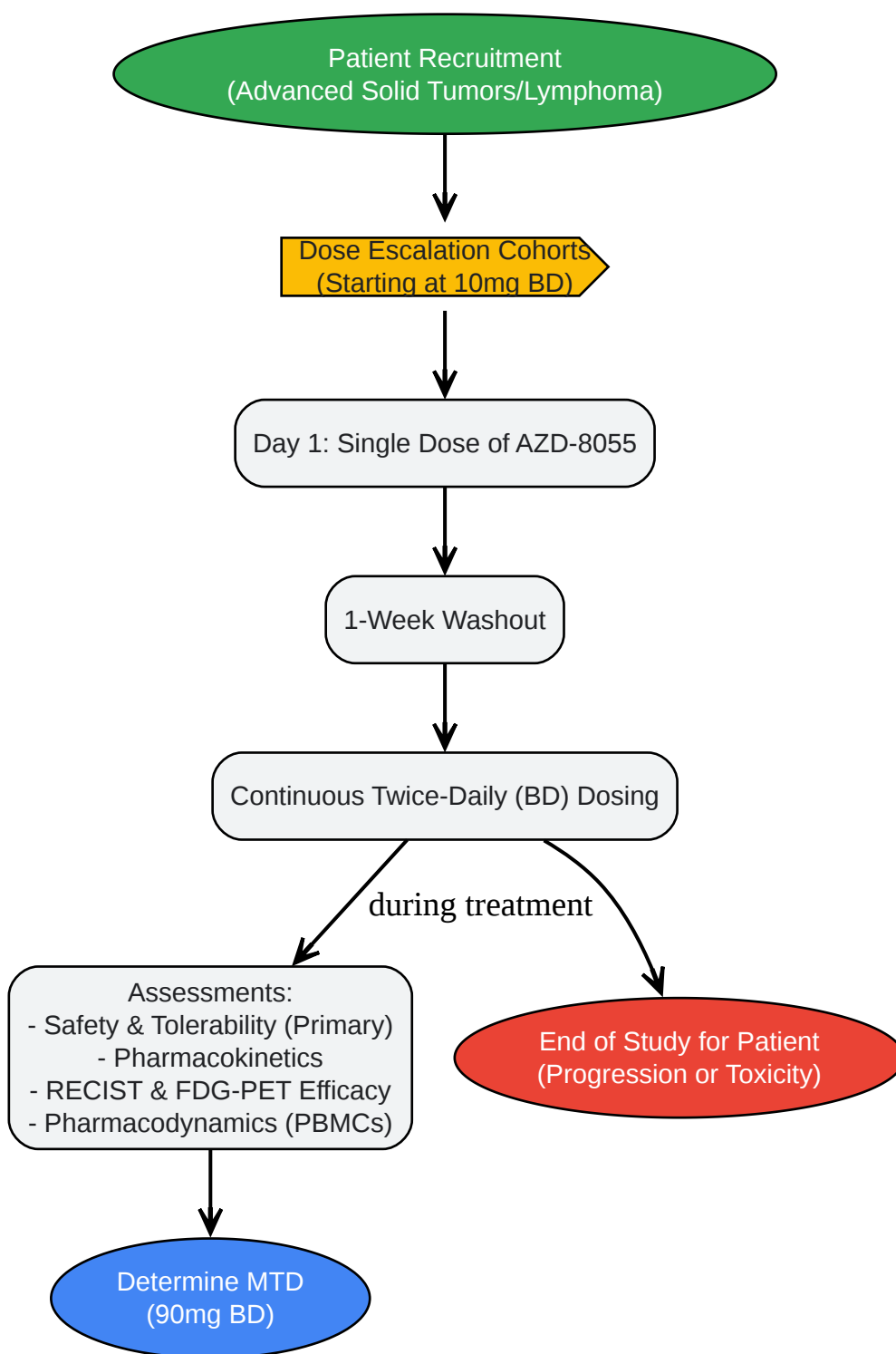
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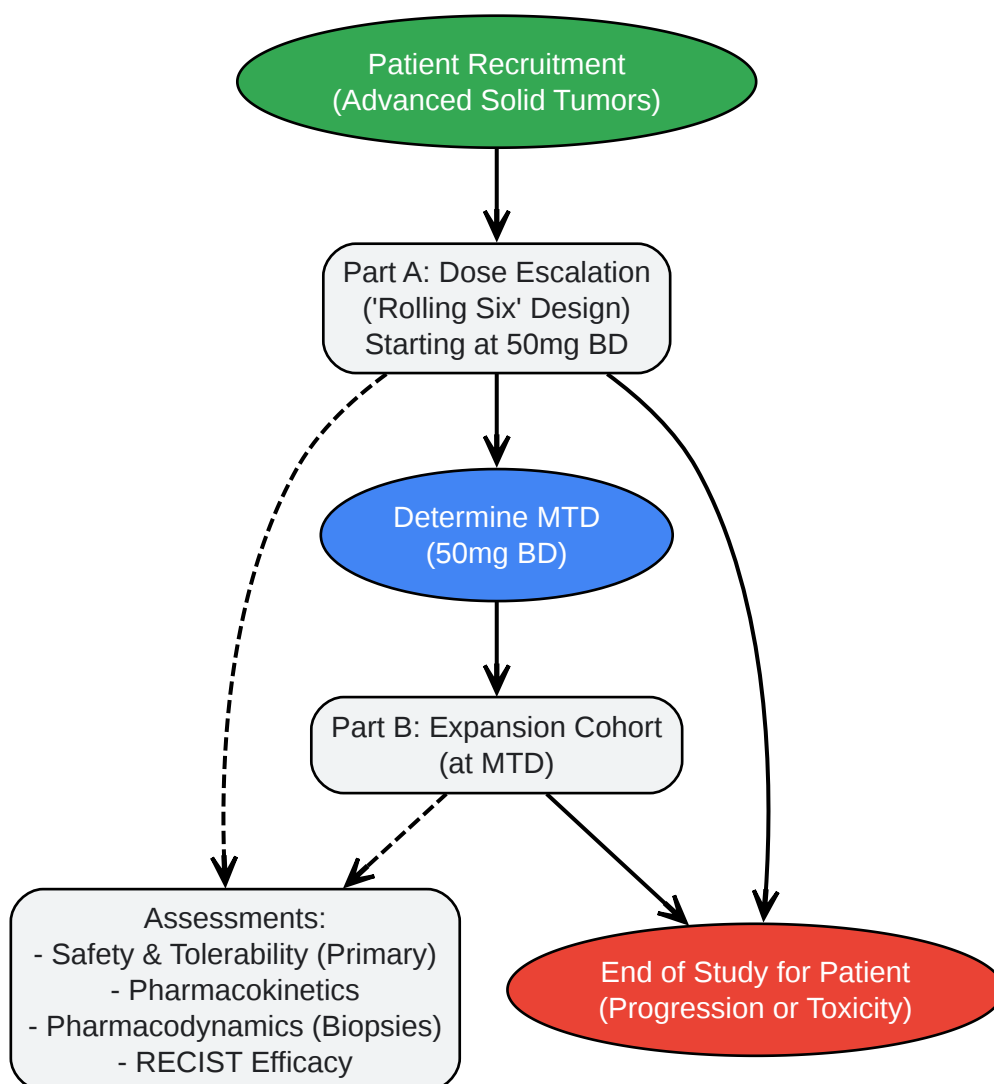
Both **AZD-8055** and vistusertib (AZD2014) are small molecule inhibitors that target the kinase activity of the mammalian target of rapamycin (mTOR).[1][2] mTOR is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[3] These complexes are central regulators of cell growth, proliferation, survival, and metabolism.[3][4]

- mTORC1 (rapamycin-sensitive) controls protein synthesis and cell growth by phosphorylating substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1][5]
- mTORC2 (rapamycin-insensitive) regulates cell survival and metabolism by phosphorylating Akt at serine 473 (S473), leading to its full activation.[1]

First-generation mTOR inhibitors, such as rapamycin, only allosterically inhibit mTORC1. A significant limitation of these agents is the feedback activation of Akt via mTORC2, which can promote cell survival and resistance.[6][7] **AZD-8055** and AZD2014 were designed to inhibit both mTORC1 and mTORC2 directly, thereby providing a more complete blockade of the PI3K/Akt/mTOR pathway and preventing the Akt feedback loop.[6][7]







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